molecular formula C21H21N7O3S B11242576 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Katalognummer: B11242576
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: BRANKICMLJWRHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core linked to a 3-phenyl-substituted triazolo[4,5-d]pyrimidin heterocycle and a 4-methoxybenzenesulfonyl group. The methoxy substituent on the benzene ring may modulate electronic effects and steric interactions, influencing receptor binding . Piperazine derivatives are widely explored for CNS and anticancer applications due to their ability to mimic natural ligands and interact with diverse biological targets .

Eigenschaften

Molekularformel

C21H21N7O3S

Molekulargewicht

451.5 g/mol

IUPAC-Name

7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H21N7O3S/c1-31-17-7-9-18(10-8-17)32(29,30)27-13-11-26(12-14-27)20-19-21(23-15-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3

InChI-Schlüssel

BRANKICMLJWRHU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with piperazine derivatives under suitable conditions.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

1-(4-Methoxybenzolsulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung entsprechender Aldehyde oder Carbonsäuren führt.

    Reduktion: Reduktionsreaktionen können den Triazolopyrimidin-Kern angreifen und möglicherweise zur Bildung von Dihydroderivaten führen.

    Substitution: Die Sulfonylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden, wodurch die Eigenschaften der Verbindung modifiziert werden können.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzolsulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Methoxybenzolsulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Proteinkinasen. Die Verbindung bindet an das aktive Zentrum dieser Enzyme, hemmt ihre Aktivität und beeinflusst so nachgeschaltete Signalwege, die an Zellwachstum und -überleben beteiligt sind. Diese Hemmung kann zur Induktion von Apoptose und Zellzyklusarrest in Krebszellen führen.

Wirkmechanismus

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazolo[4,5-d]Pyrimidin Derivatives
Compound Name Key Structural Differences vs. Target Compound Hypothesized Impact on Properties Source
1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine Ethoxy group replaces phenyl in triazolo-pyrimidin Increased lipophilicity; altered receptor affinity due to larger substituent
1-(4-Methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine 3-Methoxy-phenyl in triazolo-pyrimidin; 3-methyl on sulfonyl ring Enhanced metabolic stability; steric hindrance may reduce off-target binding
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzoxazolyl and benzyl groups; sulfide instead of sulfonyl Higher electron density at sulfur; potential ROS modulation

Key Findings :

  • Electron-Withdrawing vs. Donating Groups : The target’s sulfonyl group (electron-withdrawing) may enhance stability compared to VAS2870’s sulfide, which is more prone to oxidation .
  • Substituent Position : Ethoxy (para) in vs. methoxy (meta) in affects spatial orientation in binding pockets.
Piperazine-Based Analogues
Compound Name Core Structure Differences Functional Relevance Source
4-MeOPP (1-(4-Methoxyphenyl)piperazine) Simple phenylpiperazine; lacks triazolo-pyrimidin/sulfonyl Lower molecular weight; limited target specificity
3-CPP (1-(3-Chlorophenyl)piperazine) Chlorine substituent; no fused heterocycle Increased halogen bonding potential; reduced solubility
Compound 5 (Arylpiperazine-pyrazole hybrid) Pyrazole instead of triazolo-pyrimidin; ketone linker Different binding kinetics due to flexible linker

Key Findings :

  • Heterocyclic Additions : The target’s triazolo-pyrimidin core adds rigidity and π-stacking capability, unlike simpler arylpiperazines like 4-MeOPP .
  • Linker Effects : Arylpiperazines with pyrazole (e.g., ) exhibit varied pharmacokinetics due to ketone vs. sulfonyl linkers.
Pyrazolo-Pyrimidinones and Related Scaffolds
Compound Name Structural Divergence Biological Implications Source
MK76 (Pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo-pyrimidinone core; trifluoromethyl groups Potential kinase inhibition; enhanced acidity
MK63 (2-Phenyl-5-tetrafluorophenyl derivative) Tetrafluorophenyl substituent Increased hydrophobicity; improved blood-brain barrier penetration

Key Findings :

  • Core Heterocycle: Triazolo-pyrimidin (target) vs.
  • Fluorinated Groups : Fluorine in MK63 enhances metabolic resistance compared to the target’s methoxy group .

Biologische Aktivität

The compound 1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (often referred to as L680-0186) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of L680-0186 is characterized by the following components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Methoxybenzenesulfonyl group : A sulfonamide derivative that enhances solubility and biological activity.
  • Triazolopyrimidine moiety : This heterocyclic structure is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to L680-0186 exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolopyrimidines can inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated the ability of these compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Compound IC50 (µM) Cell Line Mechanism
L680-01860.015A549 (lung cancer)EGFR inhibition
Similar Compounds0.009 - 0.026HER2 positive linesDual EGFR/HER2 inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, derivatives showed moderate to high antibacterial activity. The mechanism involves disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

Preliminary studies suggest that L680-0186 may possess neuroprotective effects. It appears to modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases. Animal models have shown improved cognitive function when treated with similar piperazine derivatives.

The biological activity of L680-0186 is primarily attributed to its ability to interact with specific biological targets:

  • EGFR and HER2 Receptors : The compound acts as a dual inhibitor, blocking these receptors which play critical roles in cancer cell proliferation.
  • Cholinesterase Inhibition : Some studies suggest potential as a cholinesterase inhibitor, which may be beneficial in treating Alzheimer's disease.

Case Studies

  • Cancer Treatment Study : A study conducted on A549 lung cancer cells demonstrated that L680-0186 inhibited cell growth significantly at low concentrations, with an IC50 value of 0.015 µM. This indicates a potent effect compared to standard chemotherapeutics.
  • Neuroprotection Study : In a murine model of Alzheimer’s disease, administration of L680-0186 resulted in reduced amyloid plaque formation and improved memory retention scores compared to controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.